molecular formula C8H9NO2 B1470296 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 917391-96-9

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B1470296
CAS No.: 917391-96-9
M. Wt: 151.16 g/mol
InChI Key: WCLPHFRFJZGBKH-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group, an oxo group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2-oxo-pyridine-3-carbaldehyde with ethylating agents under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the ethylation process.

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-oxo-pyridine-3-carbaldehyde may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be compared with other similar compounds, such as:

    2-Oxo-pyridine-3-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and applications.

    1-Methyl-2-oxo-pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

    3-Pyridinecarboxaldehyde: Lacks the oxo and ethyl groups, resulting in distinct reactivity and uses.

The presence of the ethyl and oxo groups in 1-ethyl-2-oxo-pyridine-3-carbaldehyde imparts unique chemical properties that differentiate it from these related compounds.

Properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPHFRFJZGBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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